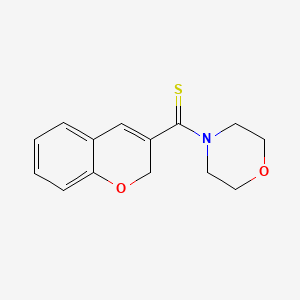
4-(2H-chromen-3-ylcarbonothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-chromen-3-ylcarbonothioyl)morpholine, also known as CCM or CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 4-(2H-chromen-3-ylcarbonothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of histone deacetylase enzymes. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication by interfering with viral RNA synthesis. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect the expression of genes involved in plant growth and stress response.
Biochemical and Physiological Effects
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to have various biochemical and physiological effects depending on the research application. In cancer cells, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to induce cell cycle arrest and apoptosis, leading to tumor suppression. In viral infections, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to inhibit viral replication and reduce the severity of viral infections. In plants, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to affect plant growth and stress response, leading to improved crop yield and quality.
实验室实验的优点和局限性
4-(2H-chromen-3-ylcarbonothioyl)morpholine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse applications in various scientific fields. However, 4-(2H-chromen-3-ylcarbonothioyl)morpholine also has limitations, including its potential toxicity and limited solubility in water, which may affect its effectiveness in certain research applications.
未来方向
There are several future directions for 4-(2H-chromen-3-ylcarbonothioyl)morpholine research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications in medicine, agriculture, and materials science. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a plant growth regulator and as a natural alternative to synthetic fungicides. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine may have potential as a fluorescent probe and in organic electronics. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.
Conclusion
In conclusion, 4-(2H-chromen-3-ylcarbonothioyl)morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to achieve high yield and purity, making it suitable for various research applications. Further research is needed to fully explore the potential of 4-(2H-chromen-3-ylcarbonothioyl)morpholine in these and other areas.
合成方法
4-(2H-chromen-3-ylcarbonothioyl)morpholine can be synthesized through a multi-step process starting from 3-chloro-4-cyanocoumarin, which is reacted with morpholine and potassium thiocyanate to yield the desired product. The synthesis method has been optimized to achieve high yield and purity of 4-(2H-chromen-3-ylcarbonothioyl)morpholine, making it suitable for various research applications.
科学研究应用
4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied extensively for its potential applications in various scientific fields. In medicine, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In agriculture, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been studied for its potential as a plant growth regulator and as a fungicide. In materials science, 4-(2H-chromen-3-ylcarbonothioyl)morpholine has been explored for its potential use in organic electronics and as a fluorescent probe.
属性
IUPAC Name |
2H-chromen-3-yl(morpholin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c18-14(15-5-7-16-8-6-15)12-9-11-3-1-2-4-13(11)17-10-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJMBNYCKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl(morpholin-4-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

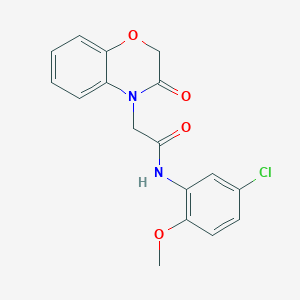
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
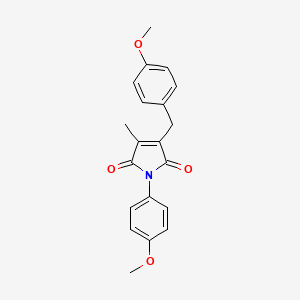
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)
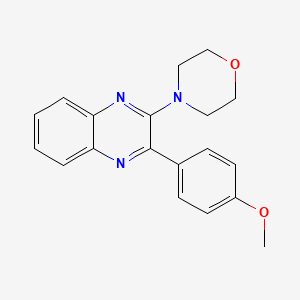
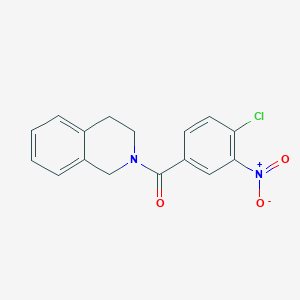
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)